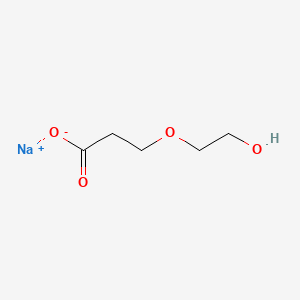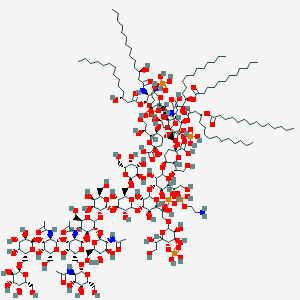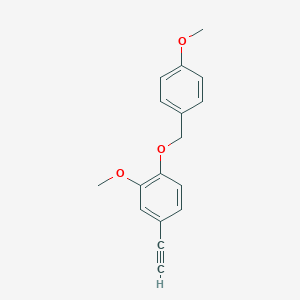
7(S)-Chloro-7-deoxylincomycin Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7(S)-Chloro-7-deoxylincomycin Sulfoxide is a sulfoxide derivative of lincomycin, an antibiotic used to treat bacterial infections
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7(S)-Chloro-7-deoxylincomycin Sulfoxide typically involves the oxidation of 7(S)-Chloro-7-deoxylincomycin. Common oxidizing agents used in this process include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can utilize readily available starting materials and green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7(S)-Chloro-7-deoxylincomycin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted lincomycin derivatives
Wissenschaftliche Forschungsanwendungen
7(S)-Chloro-7-deoxylincomycin Sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with bacterial ribosomes.
Medicine: Investigated for its potential as an antibiotic and its ability to overcome bacterial resistance.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug design studies .
Wirkmechanismus
The mechanism of action of 7(S)-Chloro-7-deoxylincomycin Sulfoxide involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of lincomycin, but the sulfoxide group may enhance its binding affinity and selectivity. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Lincomycin: The parent compound, used as an antibiotic.
Clindamycin: A more potent derivative of lincomycin.
Sulindac: Another sulfoxide-containing compound with anti-inflammatory properties.
Uniqueness: 7(S)-Chloro-7-deoxylincomycin Sulfoxide is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to its parent compound .
Eigenschaften
Molekularformel |
C18H33ClN2O6S |
|---|---|
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10?,11-,12?,13-,14-,15?,16?,18-,28?/m1/s1 |
InChI-Schlüssel |
XSLGFIQRVCXUEU-ZUYQSJOLSA-N |
Isomerische SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)S(=O)C)O)O)O)C(C)Cl |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)


![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)


![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)
![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
